molecular formula C9H11F2N B13007875 1-(2,5-Difluorophenyl)propan-1-amine

1-(2,5-Difluorophenyl)propan-1-amine

Cat. No.: B13007875
M. Wt: 171.19 g/mol
InChI Key: IUWLMRUTNCGJPI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12F2N It is a derivative of phenylpropanamine, where two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-difluorophenyl)propan-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)propan-1-amine: Similar structure with fluorine atoms at the 2 and 4 positions.

    1-(3,5-Difluorophenyl)propan-1-amine: Fluorine atoms at the 3 and 5 positions.

    1-(2,6-Difluorophenyl)propan-1-amine: Fluorine atoms at the 2 and 6 positions.

Uniqueness: 1-(2,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity differently compared to other isomers. The 2,5-difluoro substitution pattern may result in distinct electronic and steric effects, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1-(2,5-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3

InChI Key

IUWLMRUTNCGJPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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